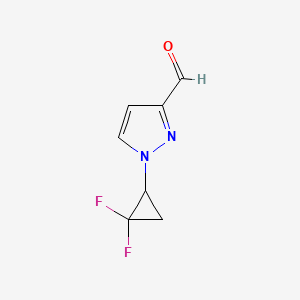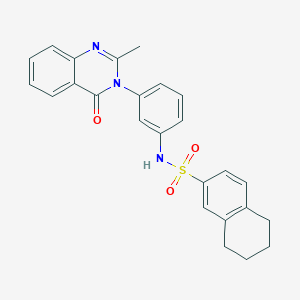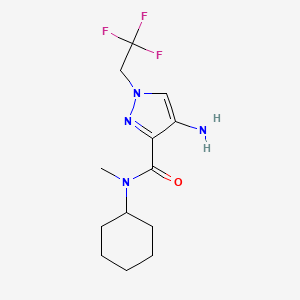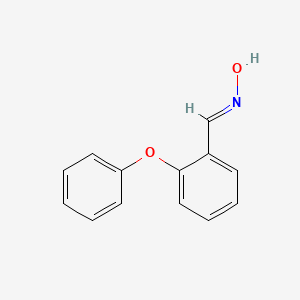![molecular formula C14H14FN3O B2920689 N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide CAS No. 2189498-40-4](/img/structure/B2920689.png)
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide, also known as FMPP, is a synthetic compound that belongs to the family of pyrazole-derived cannabinoids. FMPP has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.
Wirkmechanismus
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide acts on the endocannabinoid system, specifically by binding to the CB1 and CB2 receptors. This binding results in the activation of various signaling pathways that regulate cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide in lab experiments is its specificity for the CB1 and CB2 receptors, which allows for more targeted studies of the endocannabinoid system. However, N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
Future research on N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide could focus on its potential therapeutic applications in other types of cancer, as well as its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could investigate the effects of N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide on other signaling pathways and cellular processes beyond the endocannabinoid system.
Synthesemethoden
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 4-fluorobenzaldehyde with 1-methylpyrazole in the presence of a base, followed by the addition of propargyl bromide and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has been studied for its potential anti-cancer properties, particularly in the treatment of breast cancer. Studies have shown that N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-3-13(19)16-14(12-8-9-18(2)17-12)10-4-6-11(15)7-5-10/h3-9,14H,1H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCMHGYALOQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(C2=CC=C(C=C2)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-Fluorophenyl)(1-methyl-1H-pyrazol-3-yl)methyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(5S,8aS)-5-Benzyl-8a-(hydroxymethyl)tetrahydrooxazolo[4,3-c][1,4]oxazin-3(1H)-one](/img/structure/B2920612.png)
![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2920614.png)
![2,6-difluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2920615.png)

![2-[[1-[2-(Triazol-2-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2920617.png)
![2-[4-(4-Methanesulfonylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetonitrile](/img/structure/B2920618.png)


![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)
![3-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920625.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)
